molecular formula C21H20ClN5O4 B13798011 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)

1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)

Cat. No.: B13798011
M. Wt: 441.9 g/mol
InChI Key: BDQTWPJLFCTEJH-FOKLQQMPSA-N
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Description

1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This particular compound features a pyrazole ring substituted with various functional groups, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazones with α-bromo ketones under visible light catalysis to form 1,3,5-trisubstituted pyrazoles . The reaction conditions often include the use of catalysts such as vitamin B1, which promotes the cyclocondensation process efficiently . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring and its substituents can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or reduction of inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H20ClN5O4

Molecular Weight

441.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C21H20ClN5O4/c1-14-21(27(29)30)15(2)26(25-14)12-20(28)24-23-11-16-5-9-19(10-6-16)31-13-17-3-7-18(22)8-4-17/h3-11H,12-13H2,1-2H3,(H,24,28)/b23-11+

InChI Key

BDQTWPJLFCTEJH-FOKLQQMPSA-N

Isomeric SMILES

CC1=C(C(=NN1CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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